3-Bromobenzyl furfuryl ether
Description
Contextualization of Furfuryl Ether Architectures in Contemporary Organic Synthesis
The furan (B31954) ring system, derivable from renewable biomass sources like furfural (B47365), is a valuable building block in sustainable chemistry. nih.govscispace.com Furfuryl alcohol, obtained by the reduction of furfural, is a key precursor for producing furfuryl ethers. mdpi.comrsc.org These ethers are not merely simple solvents or inert structures; they are recognized as important bio-based platform molecules. nih.gov The furan moiety itself can participate in various reactions, including hydrogenations and cycloadditions, making it a versatile component in synthetic strategies. nih.gov
The synthesis of furfuryl ethers can be achieved through several methods, including the Williamson etherification of furfuryl alcohol or the direct reductive etherification of furfural with an alcohol. nih.govmdpi.com The latter approach represents a more atom-economical, one-pot process. mdpi.com These compounds, such as furfuryl ethyl ether, are explored for uses like fuel additives, highlighting their industrial relevance. mdpi.comrsc.org The presence of the ether linkage connected to the furan ring provides a stable yet reactive scaffold for further chemical modification.
Significance of Brominated Benzyl (B1604629) Ethers in Synthetic Methodologies and Chemical Transformations
Brominated benzyl ethers are highly significant intermediates in organic synthesis. The benzyl group is a common protecting group for alcohols, and its ether derivatives are formed through reactions like the Williamson ether synthesis, often using a benzyl bromide. organic-chemistry.org The true synthetic utility of the bromo-substituted benzyl moiety, however, lies in its capacity to undergo a vast range of subsequent reactions.
The carbon-bromine bond on the aromatic ring is a key functional handle for cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. beilstein-journals.org These palladium-catalyzed transformations are fundamental to modern organic chemistry, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This enables chemists to link the brominated benzyl ether scaffold to other molecular fragments, building complexity and accessing novel structures. Furthermore, benzylic bromination of benzyl ethers can lead to other functional groups, expanding their synthetic potential. acs.orgacs.org The bromine atom activates the molecule for such transformations, making brominated benzyl ethers valuable precursors for a wide array of more complex target molecules. nih.gov
Research Trajectories for Novel Ether-Containing Halogenated Aromatics, with a Focus on 3-Bromobenzyl Furfuryl Ether
Current research in synthetic chemistry continues to explore novel molecular frameworks that combine different functional groups to achieve unique reactivity and properties. The development of new halogenated aromatic compounds, including ethers, is driven by the need for advanced materials and complex molecules for various applications. google.comgoogle.comscience.gov The synthesis of molecules containing both a halogenated aromatic ring and an ether linkage is a field of active investigation, with methods being developed for their efficient preparation. beilstein-journals.orgnih.gov
This compound emerges as a molecule of interest at the intersection of these research trajectories. It combines the bio-derivable, reactive furan system of furfuryl ethers with the synthetically versatile bromobenzyl group. This specific constitution allows for a dual mode of reactivity: transformations involving the furan ring and cross-coupling reactions at the brominated phenyl ring. The synthesis of this compound would typically involve the reaction of 3-bromobenzyl bromide with furfuryl alcohol, a standard etherification procedure. organic-chemistry.org The resulting molecule serves as a versatile building block, offering a platform for creating a diverse library of more complex derivatives for further study.
Chemical Compound Data
Below are tables detailing the properties of the primary compound discussed and related precursors.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | This compound |
| Synonym | 1-Bromo-3-(furan-2-ylmethoxymethyl)benzene |
| CAS Number | 945409-77-8 |
| Molecular Formula | C12H11BrO2 |
| Molecular Weight | 267.12 g/mol sigmaaldrich.com |
Table 2: Properties of Key Precursors
| Compound Name | Molecular Formula | Molecular Weight | Key Role |
|---|---|---|---|
| 3-Bromobenzyl bromide | C7H6Br2 | 249.93 g/mol | Brominated aromatic source |
| Furfuryl alcohol | C5H6O2 | 98.10 g/mol | Furan ether source nih.gov |
| Benzyl bromide | C7H7Br | 171.04 g/mol wikipedia.org | General benzylation reagent wikipedia.org |
| Furfural | C5H4O2 | 96.08 g/mol nih.gov | Precursor to furfuryl alcohol nih.gov |
Compound Nomenclature
A list of all chemical compounds mentioned throughout the article is provided below for clear identification.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-Bromobenzyl bromide |
| Benzyl bromide |
| Benzyl trichloroacetimidate |
| Furfural |
| Furfuryl alcohol |
| Furfuryl ethyl ether |
| Tetrahydrofurfuryl alcohol |
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-bromophenyl)methoxymethyl]furan | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c13-11-4-1-3-10(7-11)8-14-9-12-5-2-6-15-12/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADHLZRXWDIUDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromobenzyl Furfuryl Ether
Direct Etherification Approaches to 3-Bromobenzyl Furfuryl Ether
Direct etherification stands as the most straightforward route to this compound, typically involving the coupling of a 3-bromobenzyl halide with furfuryl alcohol. The Williamson ether synthesis is the preeminent method within this category.
Mechanistic Investigations of Williamson Ether Synthesis in this compound Formation
The formation of this compound via the Williamson ether synthesis proceeds through a well-established S(_N)2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic attack of the furfuryl alkoxide ion on the electrophilic benzylic carbon of 3-bromobenzyl bromide.
The reaction is initiated by the deprotonation of furfuryl alcohol using a strong base to form the more nucleophilic furfuryl alkoxide. youtube.comkhanacademy.org Common bases employed for this purpose include sodium hydride (NaH), potassium hydride (KH), and potassium hydroxide (B78521) (KOH). masterorganicchemistry.comias.ac.in The choice of a strong base is crucial as neutral alcohols are generally poor nucleophiles for S(_N)2 reactions. youtube.com
Once the alkoxide is generated, it attacks the carbon atom bearing the bromine in 3-bromobenzyl bromide. This attack occurs from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon were chiral. wikipedia.org However, in the case of a benzylic halide, this is not applicable. The reaction is a concerted process, meaning the carbon-oxygen bond forms simultaneously as the carbon-bromine bond breaks. wikipedia.org The bromide ion is displaced as the leaving group.
For the synthesis of this compound, the two possible combinations of reactants are:
Furfuryl alcohol (as the nucleophile precursor) and 3-bromobenzyl bromide (as the electrophile).
3-Bromobenzyl alcohol (as the nucleophile precursor) and furfuryl halide (as the electrophile).
The first option is generally preferred because the Williamson ether synthesis is most efficient with primary alkyl halides. wikipedia.orglibretexts.org 3-Bromobenzyl bromide is a primary benzylic halide, which is highly reactive towards S(_N)2 displacement and less prone to side reactions like elimination.
Catalytic Systems for Enhanced Efficiency in this compound Synthesis
To improve the efficiency and reaction rates of the Williamson ether synthesis for this compound, particularly when dealing with heterogeneous reaction mixtures (e.g., a solid base in an organic solvent), phase-transfer catalysts (PTCs) can be employed. biomedres.usdntb.gov.ua PTCs are salts, often quaternary ammonium (B1175870) or phosphonium (B103445) salts, that facilitate the transfer of the alkoxide anion from the solid or aqueous phase to the organic phase where the alkyl halide is dissolved. biomedres.us This enhances the concentration of the nucleophile in the organic phase, thereby accelerating the reaction rate. crdeepjournal.org
Commonly used phase-transfer catalysts include tetrabutylammonium (B224687) bromide (TBAB) and polyethylene (B3416737) glycols (PEGs). ias.ac.inresearchgate.net For the synthesis of benzyl (B1604629) ethers, the use of solid potassium hydroxide in the presence of a PTC under solvent-free or minimal solvent conditions has been reported as an efficient and environmentally benign method. ias.ac.in
Below is a table summarizing potential catalytic systems for this synthesis:
| Catalyst System | Reactants | Base | Solvent | Typical Reaction Conditions | Expected Outcome |
| None (Conventional) | Furfuryl alcohol, 3-Bromobenzyl bromide | NaH | THF | 0 °C to reflux | Good yield, requires anhydrous conditions |
| Phase-Transfer Catalysis | Furfuryl alcohol, 3-Bromobenzyl bromide | KOH (solid) | Toluene or Dichloromethane | Room temperature to reflux | High yield, milder conditions, tolerates some water |
| Zinc-Catalyzed | Furfuryl alcohol, 3-Bromobenzyl bromide | None | DMF or THF | Microwave or conventional heating | Good yield, avoids the need for a strong base researchgate.net |
Solvent Effects and Optimization in this compound Production
The choice of solvent plays a critical role in the Williamson ether synthesis of this compound as it influences the solubility of the reactants, the rate of the S(_N)2 reaction, and the potential for side reactions. jk-sci.comrsc.org Polar aprotic solvents are generally favored for S(_N)2 reactions because they can solvate the cation of the alkoxide salt without strongly solvating the nucleophilic anion, thus leaving it more available to react. jk-sci.com
Commonly used solvents and their effects:
Tetrahydrofuran (THF): A common choice when using strong bases like NaH or KH. It is relatively non-polar but can solvate the sodium or potassium cation. masterorganicchemistry.com
Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These are polar aprotic solvents that are excellent for S(_N)2 reactions, often leading to faster reaction rates. jk-sci.com They effectively solvate the cation, leaving a "naked" and highly reactive alkoxide.
Acetonitrile: Another polar aprotic solvent that can be effective.
Toluene or Dichloromethane: Often used in conjunction with phase-transfer catalysts.
The optimization of the solvent system involves considering the solubility of both the furfuryl alkoxide and 3-bromobenzyl bromide, as well as the reaction temperature. The use of the parent alcohol (furfuryl alcohol) as the solvent is a possibility, but this can sometimes lead to side reactions or difficulties in product purification. masterorganicchemistry.com
A comparative table of solvent effects on a model Williamson ether synthesis is presented below:
| Solvent | Dielectric Constant (ε) | Reaction Rate | Potential Side Reactions |
| THF | 7.6 | Moderate | Generally low |
| DMF | 37 | High | Can be difficult to remove |
| DMSO | 47 | Very High | Can be difficult to remove, potential for oxidation |
| Acetonitrile | 37.5 | High | Generally clean |
| Toluene | 2.4 | Low (often requires PTC) | Low |
Alternative Synthetic Pathways to the this compound Scaffold
Regioselective Bromination Strategies for Furfuryl Ethers
One alternative approach involves the synthesis of benzyl furfuryl ether first, followed by a regioselective bromination of the benzene (B151609) ring. This strategy hinges on the ability to control the position of bromination on the aromatic ring. The directing effects of the benzyl ether substituent will influence the outcome of the electrophilic aromatic substitution.
The ether oxygen is an ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. Therefore, direct bromination of benzyl furfuryl ether would likely yield a mixture of ortho- and para-brominated products, with the meta-isomer (the desired product) being a minor component.
To achieve regioselective meta-bromination, a different strategy would be required. One possibility is to start with a substrate that already contains a meta-directing group, perform the bromination, and then convert that group into the desired benzylic ether functionality. However, for the direct bromination of a pre-formed furfuryl ether, achieving high regioselectivity for the 3-position is challenging. The use of specific brominating agents and catalysts can influence regioselectivity. For instance, N-bromosuccinimide (NBS) is a common reagent for benzylic and aromatic brominations. mdpi.comresearchgate.net
Cross-Coupling Methodologies Preceding Ether Formation in this compound Synthesis
Modern cross-coupling reactions offer a powerful alternative for constructing the 3-bromobenzyl moiety before the etherification step. This approach typically involves the formation of a carbon-carbon or carbon-heteroatom bond to introduce the bromine atom at the desired position.
A plausible strategy would be to start with 3-bromobenzaldehyde. This can be reduced to 3-bromobenzyl alcohol, which can then be used in a Williamson ether synthesis with a furfuryl halide. Alternatively, 3-bromobenzyl alcohol can be converted to 3-bromobenzyl bromide and then reacted with furfuryl alcohol.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, could be used to synthesize a more complex 3-substituted benzyl alcohol derivative, which could then be converted to the corresponding furfuryl ether. More directly related to ether synthesis, copper-catalyzed Ullmann-type couplings or palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reactions can be used to form aryl ethers. organic-chemistry.orgjsynthchem.com While typically used for forming aryl-O-alkyl bonds, modifications of these methods could potentially be adapted for the synthesis of benzylic ethers.
A general scheme for a cross-coupling approach is as follows:
Start with a di-substituted benzene ring, for example, 1,3-dibromobenzene.
Perform a regioselective cross-coupling reaction to introduce a hydroxymethyl group or a precursor at one of the positions.
The remaining bromine atom is at the desired 3-position.
The hydroxymethyl group is then used for the etherification reaction with furfuryl alcohol.
This method offers high regiochemical control but may involve more synthetic steps compared to the direct Williamson ether synthesis.
Green Chemistry Approaches to this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to develop more environmentally benign processes. researchgate.netsemanticscholar.org For the synthesis of this compound, several green chemistry approaches can be considered to minimize waste, reduce energy consumption, and utilize renewable resources.
One key aspect of a greener synthesis is the choice of solvent. Traditional Williamson ether syntheses often employ volatile organic compounds (VOCs) as solvents. Greener alternatives could include the use of bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). researchgate.netsemanticscholar.org Additionally, performing the reaction under solvent-free conditions, where the reactants themselves act as the solvent, is another viable green chemistry strategy. semanticscholar.org
The use of alternative energy sources to promote the reaction is another cornerstone of green chemistry. Microwave-assisted synthesis, for instance, can significantly reduce reaction times and energy consumption compared to conventional heating methods. semanticscholar.org Ultrasound-assisted synthesis is another energy-efficient technique that can enhance reaction rates. semanticscholar.org
Furthermore, the development of catalytic systems can improve the atom economy of the reaction. While the Williamson ether synthesis is inherently quite atom-economical, the use of a catalytic amount of a phase-transfer catalyst in a biphasic system can facilitate the reaction between the aqueous and organic phases, potentially reducing the need for harsh bases and large volumes of organic solvents.
| Green Chemistry Approach | Description | Potential Benefits |
| Alternative Solvents | Use of bio-derived solvents like 2-MeTHF or CPME, or solvent-free conditions. | Reduces the use of hazardous VOCs and minimizes solvent waste. |
| Microwave/Ultrasound | Application of microwave irradiation or sonication to drive the reaction. | Decreases reaction times and energy consumption. |
| Phase-Transfer Catalysis | Employment of a catalyst to facilitate the reaction between different phases. | Can reduce the need for strong bases and large solvent volumes. |
| Renewable Feedstocks | Utilization of biomass-derived starting materials like furfuryl alcohol. | Reduces reliance on fossil fuels and promotes sustainability. |
Stereochemical Control in this compound Synthesis
Stereochemical control is a critical aspect of modern organic synthesis, particularly in the preparation of biologically active molecules. While this compound itself is not chiral, the principles of stereoselective synthesis can be applied to the synthesis of its chiral analogues and more complex derivatives.
Enantioselective Synthesis of Chiral Analogues of this compound
The synthesis of enantiomerically pure analogues of this compound would require the introduction of a stereocenter. This could be achieved by using a chiral starting material. For instance, if a chiral derivative of furfuryl alcohol, such as a furan (B31954) with a stereocenter on a side chain, is used, the resulting ether would also be chiral. Similarly, employing a chiral 3-bromobenzyl alcohol derivative would lead to a chiral product.
Alternatively, an asymmetric synthesis approach could be employed. This might involve the use of a chiral catalyst to control the formation of a stereocenter during the synthesis. For example, a catalytic asymmetric alkylation of a prochiral precursor could be envisioned. While specific examples for this compound are not documented, the principles of asymmetric catalysis are well-established and could be adapted for this purpose.
Diastereoselective Control in the Formation of Complex this compound Derivatives
When synthesizing more complex derivatives of this compound that contain multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) becomes crucial. This is often achieved by taking advantage of the steric and electronic properties of the starting materials and reagents.
For example, if a cyclic precursor containing a stereocenter is used, the approach of the incoming reagent can be directed by the existing stereocenter, leading to the preferential formation of one diastereomer over the other. This is known as substrate-controlled diastereoselection.
Reagent-controlled diastereoselection, on the other hand, involves the use of a chiral reagent or catalyst to influence the stereochemical outcome of the reaction, regardless of the stereochemistry of the substrate. For instance, in an aldol (B89426) reaction to build a more complex side chain on either the furan or the benzyl ring, the use of a chiral auxiliary or a chiral Lewis acid catalyst could effectively control the formation of new stereocenters with a high degree of diastereoselectivity.
The specific strategies for achieving diastereoselective control would be highly dependent on the structure of the target molecule and would require careful planning of the synthetic route.
Reaction Mechanisms and Kinetics of 3 Bromobenzyl Furfuryl Ether Transformations
Elucidation of Reaction Pathways Involving the Furfuryl Ether Moiety of 3-Bromobenzyl Furfuryl Ether
The furfuryl ether portion of the molecule, which includes the furan (B31954) ring and the benzylic ether linkage, is susceptible to both nucleophilic and electrophilic attacks. The specific reaction pathway is largely determined by the reaction conditions and the nature of the reagents employed.
The benzylic carbon atom in this compound is a key site for nucleophilic substitution reactions. This reactivity stems from the ability of the adjacent benzene (B151609) ring to stabilize the transition state of both SN1 and SN2 reactions. In an SN1 mechanism, the departure of the furfuryloxy leaving group would result in a resonance-stabilized benzylic carbocation. In an SN2 mechanism, the backside attack of a nucleophile is sterically accessible.
The furfuryloxy group is typically a poor leaving group. However, its departure can be facilitated under acidic conditions, where protonation of the ether oxygen would create a better leaving group, furfuryl alcohol. Subsequent attack by a nucleophile would yield the substituted benzyl (B1604629) derivative. The choice of nucleophile dictates the final product, allowing for the introduction of a wide array of functional groups at the benzylic position.
The furan ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution (EAS) reactions. The substitution typically occurs at the C-5 position (adjacent to the oxygen and furthest from the ether linkage) due to the directing effect of the ring oxygen and favorable resonance stabilization of the intermediate sigma complex.
Common EAS reactions applicable to the furfuryl ring include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation. The reaction conditions for these transformations must be carefully controlled, as the furan ring is sensitive to strong acids, which can lead to polymerization or ring-opening. The intramolecular Diels-Alder reaction is another significant transformation pathway for furan derivatives, particularly furfuryl ethers, which can undergo cycloaddition under thermal or base-catalyzed conditions. nycu.edu.tw
Investigations into the Reactivity of the Bromo-Substituent in this compound
The bromine atom on the benzene ring serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through the use of organometallic intermediates and transition metal catalysis.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the bromo-substituent. jocpr.com These reactions have become indispensable in modern organic synthesis due to their efficiency, selectivity, and functional group tolerance. jocpr.comyale.edu
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govtcichemicals.com The reaction is highly versatile, allowing for the formation of biaryl structures or the introduction of alkyl, alkenyl, or heteroaromatic groups. nih.govnih.govmdpi.com The catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from boron to palladium, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.
Interactive Table: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) |
| Phenylboronic acid | Pd(PPh₃)₄ (2-5) | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-110 |
| 4-Methylphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | SPhos | K₃PO₄ | 1,4-Dioxane | 100 |
| Furan-2-boronic acid | Pd-CataCXiumA-G3 (1-3) | CataCXium A | K₃PO₄ | THF | 60-80 |
| Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | DME | 90 |
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. wikipedia.orgmdpi.com The reaction proceeds under mild conditions and is widely used for the synthesis of aryl alkynes. wikipedia.orgresearchgate.net The mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. wikipedia.org
Interactive Table: Representative Conditions for Sonogashira Coupling of Aryl Bromides
| Alkyne Partner | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%) | CuI (4 mol%) | Triethylamine | THF | 25-60 |
| Trimethylsilylacetylene | Pd₂(dba)₃ (1 mol%) / P(t-Bu)₃ (2 mol%) | None | Cs₂CO₃ | DMF | 25 |
| Propargyl alcohol | Pd(PPh₃)₄ (3 mol%) | CuI (5 mol%) | Diisopropylamine | Toluene | 70 |
| 1-Heptyne | MCM-41 Anchored Pd Complex (0.01 mol%) | CuI (1 mol%) | Triethylamine | NMP | 80 |
Negishi Coupling: This reaction involves the coupling of the aryl bromide with an organozinc reagent. nih.gov It is known for its high functional group tolerance and reactivity. nih.gov The organozinc reagents are typically prepared in situ or from the corresponding organolithium or Grignard reagents. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation from zinc to palladium, and reductive elimination. sigmaaldrich.com
The bromine atom can be replaced by a lithium atom through a lithium-halogen exchange reaction, typically using an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. This transformation yields a highly reactive aryllithium intermediate. This organolithium species is a potent nucleophile and strong base, which can react with a wide range of electrophiles. researchgate.net For example, reaction with carbon dioxide followed by an acidic workup would yield a carboxylic acid. Reaction with aldehydes or ketones would produce secondary or tertiary alcohols, respectively. This method provides a powerful route to introduce a variety of functional groups at the 3-position of the benzyl ring.
Reductive debromination is the process of replacing the bromine atom with a hydrogen atom. This transformation can be achieved through several methods. One common approach is catalytic hydrogenation, using a palladium catalyst (e.g., palladium on carbon) and a source of hydrogen, such as hydrogen gas or transfer hydrogenation reagents like ammonium (B1175870) formate. Another method involves the use of reducing metals, such as zinc dust in the presence of an acid. unipi.it These reactions are useful for removing the halogen atom when it is no longer needed after serving its purpose as a synthetic handle for other transformations.
Kinetic Studies of Key Reactions Involving this compound
Kinetic studies provide quantitative insights into the rates of chemical reactions and the factors that influence them. For this compound, two principal reaction pathways are of significant interest: the Diels-Alder reaction of the furan moiety and the Claisen rearrangement of the benzyl ether.
While specific rate constants for transformations of this compound are not readily found in the literature, we can analyze data from analogous reactions to estimate its reactivity.
Diels-Alder Reaction: The furan group in this compound can participate as a diene in [4+2] cycloaddition reactions with various dienophiles. The kinetics of the Diels-Alder reaction between furan derivatives and maleimides have been studied, providing a useful proxy. For instance, the reaction of furan-functionalized polystyrene with N-phenylmaleimide has been investigated, and the rate constants determined at different temperatures. It was observed that the second-order and third-order kinetic models provided a good fit for the experimental data. Heating generally promotes the reaction, although at higher temperatures, the reversible retro-Diels-Alder reaction becomes significant nih.gov.
The table below presents representative apparent kinetic coefficients for the Diels-Alder reaction of a furan-containing polystyrene with a maleimide, which can serve as a model for the reactivity of the furan moiety in this compound nih.gov.
Apparent Kinetic Coefficients for a Model Diels-Alder Reaction
| Temperature (°C) | kapp (Second Order) (mol-1·s-1) | kapp (Third Order) (mol-2·s-1) |
|---|---|---|
| 40 | 1.2 x 10-4 | 2.5 x 10-4 |
| 50 | 2.1 x 10-4 | 4.3 x 10-4 |
| 60 | 3.5 x 10-4 | 7.2 x 10-4 |
| 70 | 5.8 x 10-4 | 11.9 x 10-4 |
Claisen Rearrangement: The benzyl ether portion of the molecule suggests the possibility of a Claisen rearrangement, a mdpi.commdpi.com-sigmatropic rearrangement. Theoretical studies on the Claisen rearrangement of benzyl vinyl ethers indicate that substituents on the aromatic ring have a measurable effect on the reaction kinetics, although typically smaller than substituents directly on the vinyl ether moiety rsc.org. The presence of a bromine atom, an electron-withdrawing group, at the meta position of the benzyl ring in this compound would be expected to have a modest influence on the rate of such a rearrangement.
Activation energy (Ea) is a critical parameter derived from kinetic studies, representing the minimum energy required for a reaction to occur.
Diels-Alder Reaction Activation Energy: For the Diels-Alder reaction of furfuryl alcohol with N-hydroxymaleimide, a forward activation energy of 43 ± 7 kJ/mol has been reported semanticscholar.org. Another study on a furan-containing polystyrene reported an activation energy of approximately 50 kJ mol−1 nih.gov. These values provide a reasonable estimate for the activation energy of the Diels-Alder reaction involving the furan component of this compound.
The table below summarizes the activation energies for the Diels-Alder reaction of analogous furan-containing compounds.
Activation Energies for Diels-Alder Reactions of Furan Derivatives
| Reactants | Activation Energy (Ea) (kJ/mol) | Reference |
|---|---|---|
| Furfuryl Alcohol and N-Hydroxymaleimide | 43 ± 7 | semanticscholar.org |
| Furan-functionalized Polystyrene and Maleimide | ~50 | nih.gov |
Claisen Rearrangement Activation Energy: Computational studies have been instrumental in determining the activation energy for Claisen rearrangements of benzyl ethers. For the parent benzyl vinyl ether, the calculated activation free energy is approximately 40.1 kcal/mol uq.edu.au. Substituents on the aromatic ring generally have a smaller impact on the activation barrier, typically altering it by less than 2 kcal/mol rsc.org. Therefore, the activation energy for a potential Claisen rearrangement of this compound is expected to be in a similar range, with the bromo substituent causing a minor perturbation.
Computational studies on related aryl propargyl ethers have shown that the Gibbs free energy barrier for the Claisen rearrangement can be in the range of 29-33 kcal/mol, with substituents influencing the exact value nsf.gov.
The following table presents computationally derived activation free energies for the Claisen rearrangement of benzyl vinyl ether and the effect of aromatic substituents.
Calculated Activation Free Energies for Benzyl Ether Claisen Rearrangements
| Compound | Activation Free Energy (kcal/mol) | Reference |
|---|---|---|
| Benzyl vinyl ether | 40.1 | uq.edu.au |
| Substituted benzyl vinyl ethers (Aromatic Substitution) | Change of ≤2 | rsc.org |
Theoretical and Computational Studies of 3 Bromobenzyl Furfuryl Ether
Quantum Chemical Investigations of 3-Bromobenzyl Furfuryl Ether Electronic Structure
Quantum chemical methods are fundamental to understanding the electronic properties of a molecule. These theoretical approaches provide insights into the geometric structure, orbital energies, and reactivity of this compound at the atomic level.
Density Functional Theory (DFT) Calculations for Ground State Geometries of this compound
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For this compound, DFT calculations would be performed to predict bond lengths, bond angles, and dihedral angles. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G+(d,p) to accurately model the electronic structure. The optimization process systematically adjusts the atomic coordinates to find the minimum energy conformation, thus providing a precise theoretical model of the molecule's structure. These calculations are crucial as the geometry dictates many of the molecule's physical and chemical properties.
Molecular Orbital Analysis and Electronic Distribution in this compound
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is used to determine the distribution and energy of these electrons. For this compound, an MO analysis would reveal the arrangement of electrons in various energy levels. The analysis typically focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. Furthermore, a Natural Bond Orbital (NBO) analysis could be performed to understand charge distribution, revealing the partial charges on each atom and providing insights into intramolecular charge transfer processes. A Molecular Electrostatic Potential (MEP) map would visually represent the electron density, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.
Frontier Orbital Theory Applied to this compound Reactivity Prediction
Frontier Orbital Theory is a key concept in predicting the reactivity of a molecule, focusing on the interactions between the HOMO and LUMO. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, calculating the energies of these frontier orbitals would allow for the prediction of its reactivity profile. Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be derived from the HOMO and LUMO energies to further quantify its chemical behavior.
Interactive Table: Hypothetical Frontier Orbital Data for this compound
This table presents illustrative data that would be generated from DFT calculations for the purpose of understanding the molecule's electronic properties and reactivity.
| Parameter | Calculated Value (eV) | Description |
| HOMO Energy | -6.5 | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO. |
| Electronegativity (χ) | 3.85 | A measure of the ability of the molecule to attract electrons. |
| Chemical Hardness (η) | 2.65 | A measure of the resistance to change in electron distribution. |
| Chemical Softness (S) | 0.38 | The reciprocal of chemical hardness, indicating reactivity. |
Molecular Dynamics Simulations and Conformational Analysis of this compound
Molecular Dynamics (MD) simulations provide a way to study the movement and conformational changes of a molecule over time. These simulations are essential for understanding the dynamic behavior and intramolecular interactions of flexible molecules like this compound.
Conformational Energy Landscapes of this compound
The flexibility of the ether linkage and the rotation around the single bonds in this compound allow it to adopt various spatial arrangements, or conformations. A conformational analysis would be performed to identify the most stable conformers and the energy barriers between them. This is typically achieved by systematically rotating key dihedral angles and calculating the potential energy at each step. The results are visualized as a conformational energy landscape, or potential energy surface, which maps the energy of the molecule as a function of its geometry. Identifying the low-energy conformers is important as they represent the most likely shapes the molecule will adopt, influencing its interactions with other molecules.
Dynamics of Intramolecular Interactions within this compound
Interactive Table: Hypothetical Conformational Energy Data for this compound
This table provides an example of the kind of data that would be generated from a conformational analysis, showing the relative energies of different hypothetical conformers.
| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Population (%) |
| Anti | 180° | 0.00 | 65 |
| Gauche 1 | 60° | 1.20 | 17 |
| Gauche 2 | -60° | 1.20 | 17 |
| Eclipsed | 0° | 5.50 | <1 |
Computational Prediction of Reaction Mechanisms and Transition States for this compound
Computational chemistry provides indispensable tools for the in-depth analysis of reaction mechanisms at a molecular level. Through the application of quantum chemical methods, such as Density Functional Theory (DFT), it is possible to map potential energy surfaces, identify transition states, and calculate activation barriers, thereby offering a predictive lens into the reactivity of complex molecules like this compound. These theoretical investigations are crucial for understanding reaction feasibility, elucidating complex mechanistic pathways, and designing novel chemical transformations.
Modeling of Ether Cleavage Pathways of this compound
The cleavage of the ether bond (C-O-C) is a fundamental transformation in organic chemistry. For an asymmetric ether like this compound, cleavage can theoretically occur at either the benzylic C-O bond or the furfuryl C-O bond. Computational modeling allows for a quantitative comparison of the energetic favorability of these competing pathways under various simulated conditions.
Research findings from computational studies on analogous benzylic ethers demonstrate that the cleavage is highly dependent on the reaction conditions, particularly the nature of the catalyst or reagent employed. For instance, in acid-catalyzed pathways, the mechanism often involves protonation of the ether oxygen, followed by nucleophilic attack. The stability of the resulting carbocation intermediate is a determining factor. The benzylic position of this compound can stabilize a positive charge, suggesting a pathway involving a benzyl (B1604629) cation intermediate might be plausible. DFT calculations are employed to locate the transition states for both SN1 and SN2-type mechanisms. The calculated Gibbs free energy of activation (ΔG‡) for each pathway determines the kinetically preferred cleavage site.
In base-catalyzed cleavage, DFT calculations on lignin (B12514952) model compounds, which contain similar aryl ether linkages, show that the mechanism can involve deprotonation of a carbon adjacent to the ether bond, promoting C-O bond scission. nih.govfrontiersin.org For this compound, this would likely occur at the benzylic methylene (B1212753) bridge. A hypothetical DFT study could compare the activation barriers for different base and solvent systems, providing insights into optimal reaction conditions.
Below is a hypothetical data table illustrating the type of results a computational study on the acid-catalyzed ether cleavage of this compound might produce, comparing cleavage at the benzylic versus the furfuryl position via SN1 and SN2 mechanisms.
| Cleavage Pathway | Proposed Mechanism | Calculated Activation Energy (ΔG‡, kcal/mol) | Rate-Determining Transition State |
|---|---|---|---|
| Benzylic C-O Bond Cleavage | SN1-like | 22.5 | Formation of benzylic carbocation |
| Benzylic C-O Bond Cleavage | SN2-like | 28.1 | Nucleophilic attack at benzylic carbon |
| Furfuryl C-O Bond Cleavage | SN1-like | 31.2 | Formation of furfuryl carbocation |
| Furfuryl C-O Bond Cleavage | SN2-like | 29.8 | Nucleophilic attack at furfuryl carbon |
Note: The data presented are illustrative and intended to represent typical outputs from DFT calculations.
Mechanistic Exploration of Halogen Exchange Reactions in this compound
The bromine atom on the benzyl ring of this compound represents a key functional group for further molecular elaboration via halogen exchange or cross-coupling reactions. Computational modeling is a powerful method to explore the mechanisms of these transformations. For example, the metal-halogen exchange, often utilizing organolithium reagents, is a common method for preparing aryllithium species. lookchem.com
A computational study would typically model the reaction pathway by identifying the key intermediates and transition states. Kinetic studies on the reaction of n-butyllithium with substituted bromobenzenes have suggested a mechanism involving significant negative charge character in the transition state. lookchem.com DFT calculations can be used to model this transition state, which may involve a four-centered structure or an SN2-type attack at the bromine atom. lookchem.com By calculating the energy barriers, chemists can predict how the electronic nature of the furfuryl ether substituent influences the reaction rate compared to simpler bromobenzenes.
Furthermore, computational methods can probe the feasibility of nucleophilic aromatic substitution (SNAr) reactions, where the bromide is replaced by another nucleophile. These calculations would involve modeling the formation of the Meisenheimer complex intermediate and the subsequent departure of the bromide ion. The energy profile generated from these calculations would reveal whether such a pathway is energetically accessible.
The following interactive table shows hypothetical computational data for a Finkelstein-type halogen exchange reaction (Br to I) on the 3-bromobenzyl moiety, comparing a concerted versus a stepwise pathway.
| Proposed Mechanism | Key Species | Relative Free Energy (kcal/mol) | Description |
|---|---|---|---|
| Concerted (SN2-like @ Br) | Reactants (Molecule + I⁻) | 0.0 | Initial state |
| Transition State | +18.7 | Simultaneous C-Br bond breaking and Br-I bond formation | |
| Products (Molecule-I + Br⁻) | -4.2 | Final state | |
| Stepwise (Addition-Elimination) | Reactants (Molecule + I⁻) | 0.0 | Initial state |
| Intermediate Complex | +25.3 | Formation of a hypervalent bromine intermediate | |
| Transition State | +29.6 | Breakdown of the intermediate | |
| Products (Molecule-I + Br⁻) | -4.2 | Final state |
Note: The data presented are illustrative and intended to represent typical outputs from DFT calculations.
Computational Design of Catalysts for this compound Transformations
Computational chemistry has become a cornerstone in the rational design of catalysts. For this compound, catalysts could be designed to target either the ether linkage or the carbon-bromine bond.
Catalysts for Ether Cleavage: Transition metal-catalyzed C-O bond cleavage is an area of active research. illinois.edu Computational studies can screen potential catalysts by evaluating the reaction mechanism and associated energy barriers. For instance, DFT calculations can model the oxidative addition of a low-valent metal catalyst (e.g., Nickel or Palladium complexes) into the benzylic C-O bond. These models help in understanding how the electronic and steric properties of the ligands attached to the metal center influence catalytic activity. Studies on the activation of dimethyl ether by various transition metal ions have shown that earlier transition metals tend to have smaller reaction barriers. researchgate.net This principle can guide the selection of metals for cleaving the more complex this compound.
Catalysts for C-Br Bond Functionalization: The C-Br bond is a prime target for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Computational methods are routinely used to elucidate the catalytic cycles of these reactions, which typically involve oxidative addition, transmetalation, and reductive elimination steps. By modeling each step for this compound with a given catalyst system, researchers can identify the rate-limiting step and the key geometries of the catalytic intermediates. This knowledge allows for the targeted design of ligands that can lower the energy of the rate-determining transition state, thereby improving catalyst efficiency.
A hypothetical computational screening of different phosphine (B1218219) ligands for a Suzuki coupling reaction involving this compound could yield the data presented in the table below.
| Catalyst System (Pd(0) + Ligand) | Ligand Type | Calculated ΔG‡ of Rate-Limiting Step (kcal/mol) | Predicted Relative Activity |
|---|---|---|---|
| Pd(PPh₃)₄ | Monodentate, Electron-rich | 24.8 | Moderate |
| Pd(PCy₃)₂ | Monodentate, Bulky, Electron-rich | 22.1 | High |
| Pd(dppf)Cl₂ | Bidentate, Electron-rich | 23.5 | High |
| Pd(P(o-tolyl)₃)₂ | Monodentate, Bulky | 26.2 | Low |
Note: The data presented are illustrative and intended to represent typical outputs from DFT calculations for catalyst screening.
Derivatization Strategies and Analogue Synthesis Based on 3 Bromobenzyl Furfuryl Ether
Design and Synthesis of 3-Bromobenzyl Furfuryl Ether Analogues with Modified Aryl Moieties
The aromatic portion of this compound, the brominated benzene (B151609) ring, offers a versatile platform for structural modification. The presence of the bromine atom is particularly advantageous, serving as a synthetic handle for a variety of cross-coupling reactions, while the ring itself can be subjected to further substitution or replaced entirely with other cyclic systems.
Introduction of Additional Substituents on the Brominated Benzene Ring of this compound
The 3-bromobenzyl group can be readily diversified by introducing additional functional groups onto the phenyl ring or by transforming the bromo-substituent itself into other functionalities. Transition metal-catalyzed cross-coupling reactions are paramount for this purpose, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom.
Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling are highly effective for this transformation. researchgate.net For instance, reacting an aryl bromide with an arylboronic acid in the presence of a palladium catalyst and a base can generate a biaryl structure. This methodology could be applied to this compound to append various aryl or heteroaryl groups, thereby systematically modifying the electronic and steric properties of the molecule. A similar strategy, the Suzuki polycondensation, can be employed to create polymers where the aryl bromide serves as a monomer.
Another key transformation is the Sonogashira coupling, which would link terminal alkynes to the benzene ring, introducing linear, rigid acetylenic moieties. The Buchwald-Hartwig amination offers a route to introduce substituted amines, significantly altering the polarity and hydrogen-bonding capabilities of the molecule.
Furthermore, the benzene ring can undergo electrophilic aromatic substitution, although the bromine atom is a deactivating group, directing incoming electrophiles to the ortho and para positions. Conditions would need to be carefully selected to achieve desired regioselectivity and avoid side reactions involving the furan (B31954) ring, which is highly susceptible to electrophilic attack. wikipedia.org
Table 1: Potential Cross-Coupling Reactions for Aryl Moiety Functionalization
| Reaction Name | Coupling Partner | Resulting Linkage | Potential Product Class |
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | C-C | Biaryl or Alkyl-aryl Analogues |
| Sonogashira | Terminal Alkyne | C-C (alkyne) | Aryl-alkyne Analogues |
| Heck | Alkene | C-C (alkene) | Aryl-alkene Analogues |
| Buchwald-Hartwig | Amine | C-N | N-Aryl Analogues |
| Stille | Organostannane | C-C | Biaryl or Alkyl-aryl Analogues |
| Cyanation | Cyanide Source | C-CN | Benzonitrile Analogues |
Heterocyclic Ring Incorporations in Place of the Benzene Moiety in this compound Analogues
Replacing the brominated benzene ring with a heterocyclic system can dramatically influence the biological and physicochemical properties of the resulting analogues. This synthetic strategy involves coupling furfuryl alcohol or a derivative with a halogenated heterocycle.
A prominent example is found in the synthesis of YC-1 (Lificiguat) analogues, where the benzyl (B1604629) group is replaced by a substituted indazole ring. nih.gov The synthesis of these molecules often involves the condensation of a substituted hydrazine (B178648) with a keto-furan derivative to construct the indazole core, followed by N-alkylation. nih.gov Similarly, other heterocyclic scaffolds can be introduced. For example, reacting furfuryl alcohol with various chloro-substituted heterocycles, such as chloropyridines, chloropyrimidines, or chloroquinolines, under basic conditions (Williamson ether synthesis) would yield the corresponding heteroarylmethyl furfuryl ethers.
The synthesis of 2-allyl-3-(2-bromophenyl)-2,3,4,4a,8,8a-hexahydroisoquinolin-1(7H)-one showcases the construction of complex heterocyclic systems that could be linked to a furan moiety. nih.gov Tandem reactions, including multicomponent reactions followed by cyclizations like the Diels-Alder or ring-closing metathesis, provide powerful routes to diverse heterocyclic scaffolds that can mimic the benzyl portion of the parent compound. nih.gov
Functionalization of the Furfuryl Moiety of this compound
The furan ring is a reactive diene and electron-rich aromatic system, presenting numerous opportunities for functionalization distinct from the aryl moiety.
Side-Chain Modifications and Elaboration from the Furfuryl Ring of this compound
The furan ring in this compound is susceptible to electrophilic attack, typically at the C5 position, which is para to the ether linkage and activated by the ring oxygen. wikipedia.org However, direct functionalization can be challenging due to the potential for polymerization or ring-opening under harsh acidic conditions.
A more controlled approach involves the directed C–H activation of furan derivatives. researchgate.net For example, iridium-catalyzed C3–H silylation of furfural (B47365) derivatives has been reported, creating a versatile silyl (B83357) handle for subsequent cross-coupling reactions or rearrangements. researchgate.net This strategy could be adapted to the furfuryl ether system to introduce substituents at the otherwise less reactive C3 position.
The furan ring can also act as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles. wikipedia.org This reaction transforms the planar aromatic furan into a non-aromatic, three-dimensional bicyclic adduct, offering a significant structural departure from the parent compound. This approach is widely used to create thermoreversible polymer networks when furan-containing monomers are reacted with bismaleimides. researchgate.netresearchgate.net
Furthermore, reactions common to furfural chemistry can be adapted. For instance, condensation reactions at the C5 position, if it were functionalized with an aldehyde, could lead to extended conjugated systems. nih.gov The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives via hydroarylation of the corresponding propenoic acids demonstrates the elaboration of side chains attached to the furan ring. nih.gov
Ring-Opening Reactions and Subsequent Functionalizations of the Furfuryl Ether Ring
The furan ring, particularly in furfuryl alcohol and its ethers, can undergo ring-opening under various catalytic conditions, providing a pathway to valuable linear aliphatic compounds. This transformation fundamentally alters the molecular topology from a cyclic to an open-chain structure.
Catalytic hydrogenation is a primary method for furan ring-opening. Bifunctional catalysts are often required, where an oxophilic metal facilitates the ring-opening and a noble or non-noble metal facilitates hydrogenation. osti.gov For example, the conversion of furfuryl alcohol into 1,2-pentanediol (B41858) and 1,5-pentanediol (B104693) is a well-studied process. osti.govrsc.org The reaction proceeds via hydrogenation of the furan ring to tetrahydrofurfuryl alcohol, followed by hydrogenolysis of the C-O bond to open the ring. rsc.org The choice of catalyst and reaction conditions is critical to control the selectivity towards desired diols and minimize side reactions. The presence of water and the nature of the acidic catalyst can also influence the extent of ring-opening during polymerization reactions. mdpi.com
Table 2: Catalytic Systems for Ring-Opening of Furfuryl Alcohol (a Precursor to the Furfuryl Moiety)
| Catalyst System | Solvent | Temperature (°C) | Pressure (MPa H₂) | Major Products | Reference |
| Cu/MFI Zeolite | Dioxane | 160 | 2.5 | 1,5-Pentanediol, 1,2-Pentanediol | rsc.org |
| Ir-ReOx/SiO₂ | Water | 120 | 5.5 | 1,5-Pentanediol | osti.gov |
| Rh-ReOx/C | Water | N/A | N/A | 1,5-Pentanediol | osti.gov |
| Ni and Al₂O₃ | N/A | N/A | N/A | 1,5-Pentanediol (from furfural) | osti.gov |
These ring-opening reactions yield polyfunctional linear molecules, such as diols, which can then be used as monomers for the synthesis of polyesters or polyurethanes, representing a significant functionalization pathway.
Synthesis of Polymeric and Supramolecular Structures Incorporating this compound Units
The bifunctional nature of this compound, with reactive sites on both the aryl and furfuryl moieties, makes it a potentially valuable monomer for the synthesis of advanced polymeric materials and a building block for supramolecular assemblies.
Polymerization can occur through the furan ring. Acid-catalyzed polymerization of furfuryl alcohol is a well-known process that produces dark, cross-linked resins known as poly(furfuryl alcohol). mdpi.comkpi.ua This polymerization proceeds primarily through the C5 position of one furan ring attacking the activated hydroxymethyl group (or in this case, the ether-linked methylene (B1212753) group) of another monomer. During this process, ring-opening can occur, introducing ketone and ester functionalities into the polymer backbone. mdpi.com
A more controlled polymerization method involves the Diels-Alder reaction. The furan moiety can react with a dienophile, and if a bismaleimide (B1667444) is used as the dienophile, a cross-linked polymer network is formed. researchgate.net This reaction is often thermally reversible, with the forward reaction occurring at moderate temperatures and the reverse (retro-Diels-Alder) occurring at higher temperatures, imparting self-healing or recyclable properties to the material. researchgate.netresearchgate.net Copolymers containing pendant furan groups, such as those from furfuryl glycidyl (B131873) ether, can be cross-linked in this manner. researchgate.net
Alternatively, polymerization can be directed through the aryl bromide functionality. Using techniques like Suzuki polycondensation, where a diboronic acid is reacted with a di- or poly-halogenated aromatic compound, this compound could be incorporated into conjugated polymer chains. Such polymers are of interest in materials science for their potential electronic and optical properties.
Supramolecular structures can be designed by leveraging non-covalent interactions. The introduction of proton-ionizable groups or specific metal-coordinating ligands onto either the aryl or furfuryl part of the molecule could lead to the formation of lariat (B8276320) ethers or other host-guest complexes. tdl.org For example, modifying the benzene ring with a carboxylic acid or a pyridine (B92270) unit could enable the formation of hydrogen-bonded networks or coordination polymers. tdl.orgethernet.edu.et
Research on this compound Remains Undisclosed
Despite a comprehensive search of scientific literature and chemical databases, specific research detailing the derivatization strategies and self-assembly of the chemical compound This compound is not publicly available. Consequently, an in-depth article focusing solely on the development of its monomers and its use in self-assembly, as per the requested outline, cannot be generated at this time.
The inquiry sought to explore two key areas:
Self-Assembly Strategies Utilizing this compound Building Blocks:This would focus on the spontaneous organization of these molecules into larger, ordered supramolecular structures.
While general principles of furan chemistry, including derivatization and polymerization of various furan-containing compounds, are well-documented, specific studies concerning this compound are absent from the available scientific record. Similarly, the field of supramolecular chemistry describes numerous self-assembly strategies; however, none of the retrieved sources utilize this compound as a building block.
The absence of dedicated research on this particular compound prevents the creation of a scientifically accurate and informative article that adheres to the specified, detailed outline. Further investigation would be contingent on the publication of new research specifically addressing the synthesis, derivatization, and supramolecular behavior of this compound.
Advanced Synthetic Applications of 3 Bromobenzyl Furfuryl Ether As a Building Block
Role of 3-Bromobenzyl Furfuryl Ether in Multi-Component Reactions
There is no published research on the use of this compound in multi-component reactions. Therefore, its application in domino and cascade reactions, as well as its chemo- and regioselective transformations in complex systems, remains unexplored.
Application in Domino and Cascade Reactions Involving this compound
No studies have been found that describe the participation of this compound in domino or cascade reaction sequences.
Chemo- and Regioselective Transformations of this compound in Complex Systems
The chemo- and regioselective behavior of this compound in complex reaction systems has not been investigated or reported.
Utilization in Total Synthesis of Complex Organic Molecules
There are no documented instances of this compound being used as a building block in the total synthesis of natural products or other complex organic molecules.
Strategic Incorporation of the this compound Moiety into Natural Products or Designed Molecules
The strategic incorporation of the this compound moiety into larger molecular frameworks has not been described in the scientific literature.
Cleavage and Transformation of the this compound Scaffold in Late-Stage Synthesis
Methodologies for the cleavage or transformation of the this compound scaffold in the context of late-stage synthesis have not been developed, as the compound itself is not a known synthetic intermediate.
Development of Novel Methodologies Utilizing the Unique Reactivity of this compound
Given the absence of "this compound" in the chemical literature, no novel synthetic methodologies have been developed that would capitalize on its potential unique reactivity.
Catalyst Development for Reactions Specifically Tailored to this compound Substrates
The development of catalysts specifically tailored for reactions involving this compound would likely focus on leveraging the reactivity of the aryl bromide for cross-coupling reactions or targeting the furan (B31954) and ether functionalities for various transformations. While no catalysts have been specifically developed for this substrate, research on related structures provides a roadmap for potential catalytic systems.
For the aryl bromide portion, palladium-based catalysts are the cornerstone for a multitude of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Future catalyst design for this compound could involve the use of sterically hindered and electron-rich phosphine (B1218219) ligands to enhance the efficiency of oxidative addition of the aryl bromide to the metal center and promote reductive elimination.
The furan ring in the furfuryl ether moiety is susceptible to a range of transformations, including Diels-Alder reactions, electrophilic substitutions, and ring-opening reactions. Lewis or Brønsted acid catalysts could be developed to promote these reactions selectively in the presence of the benzyl (B1604629) ether and aryl bromide groups. For instance, tailored solid acid catalysts could offer enhanced selectivity and recyclability in etherification or acylation reactions involving the furan ring.
A significant challenge in catalyst development would be achieving selectivity between the different reactive sites within the this compound molecule. A successful catalyst system would need to differentiate between the C-Br bond, the furan ring, and the benzylic C-O bond, a task that would require careful tuning of the catalyst's electronic and steric properties.
Table 1: Potential Catalyst Systems for Transformations of this compound
| Reaction Type | Potential Catalyst Class | Target Moiety | Research Focus |
|---|---|---|---|
| Cross-Coupling | Palladium with Buchwald-type ligands | Aryl Bromide | High turnover numbers and functional group tolerance. |
| Diels-Alder | Chiral Lewis Acids | Furan Ring | Enantioselective cycloadditions. |
This table is illustrative of potential research directions and is not based on existing studies of this compound.
Exploration of Photoredox and Electro-Organic Chemistry with this compound
Photoredox and electro-organic chemistry offer green and powerful alternatives to traditional synthetic methods. While specific studies on this compound are not available, the known reactivity of aryl bromides and benzyl ethers in these fields suggests several plausible applications.
The aryl bromide group is an excellent candidate for photoredox-catalyzed reactions. Under visible light irradiation, a suitable photocatalyst could facilitate the single-electron reduction of the C-Br bond to generate an aryl radical. This radical could then participate in a variety of bond-forming reactions, such as C-H arylation, atom transfer radical addition, or coupling with other radical species. Dual catalytic systems, combining a photoredox catalyst with a transition metal catalyst (e.g., nickel), could enable cross-coupling reactions under exceptionally mild conditions.
Electro-organic chemistry provides another avenue for the activation of this compound. Anodic oxidation could potentially target the benzylic ether linkage, leading to cleavage or functionalization. Conversely, cathodic reduction could be employed to cleave the C-Br bond, forming an aryl anion or radical for subsequent reactions. The selectivity of these electrochemical transformations would be highly dependent on the electrode material, solvent, and supporting electrolyte.
Table 2: Hypothetical Photoredox and Electro-Organic Reactions of this compound
| Method | Proposed Reaction | Reactive Site | Potential Product Class |
|---|---|---|---|
| Photoredox Catalysis | Reductive C-H Arylation | Aryl Bromide | Functionalized biaryls |
| Photoredox/Nickel Dual Catalysis | Cross-Coupling with Alkyl Halides | Aryl Bromide | Alkylated arenes |
| Anodic Electro-oxidation | Oxidative Cleavage | Benzylic Ether | 3-Bromobenzaldehyde |
This table presents hypothetical applications based on the known reactivity of the functional groups and does not reflect published experimental results for this compound.
Flow Chemistry Applications for the Synthesis and Derivatization of this compound
Flow chemistry offers numerous advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The application of flow chemistry to the synthesis and derivatization of this compound, while not yet reported, holds significant promise.
The synthesis of this compound itself, likely proceeding via a Williamson ether synthesis from 3-bromobenzyl halide and furfuryl alcohol, could be readily adapted to a continuous flow process. This would allow for precise control over reaction temperature and residence time, potentially leading to higher yields and purity compared to batch synthesis.
For the derivatization of this compound, flow chemistry would be particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. For example, lithiation of the aryl bromide followed by quenching with an electrophile is a powerful synthetic tool that can be challenging in batch due to the cryogenic temperatures and reactive intermediates involved. In a microreactor, the excellent heat transfer would allow for safe and efficient execution of such reactions. Similarly, catalytic reactions, such as the cross-coupling reactions mentioned previously, can benefit from the use of packed-bed reactors containing immobilized catalysts, which simplifies product purification and catalyst recycling.
Table 3: Potential Advantages of Flow Chemistry for Reactions of this compound
| Reaction Type | Advantage of Flow Chemistry | Potential for Improvement |
|---|---|---|
| Synthesis (Williamson Ether Synthesis) | Precise temperature control, improved mixing. | Higher yield, reduced byproduct formation. |
| Lithiation and Electrophilic Quench | Enhanced safety, superior temperature control. | Access to a wider range of derivatives. |
This table outlines the potential benefits of applying flow chemistry to the synthesis and derivatization of this compound, based on established principles of flow chemistry.
Future Research Directions and Emerging Paradigms in 3 Bromobenzyl Furfuryl Ether Research
Untapped Reactivity Profiles of the Bromine and Ether Linkage in 3-Bromobenzyl Furfuryl Ether
The chemical architecture of this compound presents two primary sites for chemical transformation: the carbon-bromine (C-Br) bond on the aromatic ring and the benzylic ether linkage. While foundational reactions are known, a significant landscape of untapped reactivity remains to be explored.
The bromine atom serves as a versatile handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. Its position on the benzyl (B1604629) ring makes it a prime candidate for various palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis. acs.orgnih.gov For instance, the Suzuki-Miyaura coupling could be used to introduce new aryl or vinyl substituents, while the Buchwald-Hartwig amination could install a range of nitrogen-based functional groups. nih.gov The Heck reaction offers a pathway to alkenylated derivatives. researchgate.net Beyond palladium, nickel-catalyzed cross-coupling reactions, including borylation and photoredox-mediated transformations, represent another frontier for investigation. beilstein-journals.orgrsc.org
The ether linkage, particularly the benzylic C-O bond, offers distinct reactive possibilities. Aryl ethers are known for their stability, but their cleavage can be achieved under specific, often harsh, reductive conditions, such as hydrogenation over a palladium on carbon (Pd/C) catalyst. acs.org A more nuanced and potentially selective approach involves biocatalytic cleavage. acs.orgacs.org Enzymes like vanillyl alcohol oxidases have been engineered to cleave aryl ether bonds under mild, aqueous conditions, a strategy that could be adapted for the selective deprotection of the furfuryl group. acs.orgacs.orgfrontiersin.org Furthermore, the benzylic position is susceptible to oxidation. The use of hypervalent iodine reagents, for example, has been shown to oxidize benzyl ethers directly to the corresponding benzoate (B1203000) esters, suggesting a potential transformation of this compound into 3-bromobenzoyl furfuryl ester. siu.edu
The table below outlines potential, yet underexplored, reactions for this compound, highlighting the reagents and expected product classes.
| Reactive Site | Reaction Type | Potential Reagents/Catalysts | Expected Product Class | Supporting Research Context |
| Aryl Bromine | Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base, Boronic acid/ester | Aryl-substituted benzyl furfuryl ethers | Foundational method for C-C bond formation. acs.orgbeilstein-journals.org |
| Aryl Bromine | Buchwald-Hartwig Amination | Pd catalyst, Ligand (e.g., BINAP), Base, Amine | N-Aryl substituted benzyl furfuryl ethers | Key C-N cross-coupling methodology. acs.orgnih.gov |
| Aryl Bromine | Heck Alkenylation | Pd catalyst, Base, Alkene | Alkenyl-substituted benzyl furfuryl ethers | Established method for vinylation of aryl halides. researchgate.net |
| Ether Linkage | Hydrogenolysis | H₂, Pd/C | 3-Bromotoluene and Furfuryl alcohol | Common method for benzyl ether cleavage. acs.org |
| Ether Linkage | Biocatalytic Cleavage | Engineered Oxidases (e.g., VAO variants) | 3-Bromobenzyl alcohol and Furfural (B47365)/derivatives | Green and selective deprotection strategy. acs.orgacs.orgfrontiersin.org |
| Benzylic C-H | Oxidation | Hypervalent Iodine Reagents (e.g., mIBX) | 3-Bromobenzoyl furfuryl ester | Direct oxidation of benzylic ethers to esters. siu.edu |
Integration of Artificial Intelligence and Machine Learning in Predicting this compound Reactivity
The complexity of predicting reaction outcomes, including yield, selectivity, and optimal conditions, has led to the increasing integration of artificial intelligence (AI) and machine learning (ML) in chemical research. beilstein-journals.orgneurips.cc These data-driven models can analyze vast datasets of known reactions to predict the behavior of new, unstudied compounds like this compound. acs.orgbeilstein-journals.org
ML models, such as random forests, gradient boosting, and neural networks, are trained on large reaction databases. acs.orgacs.org The input for these models consists of featurized representations of the reactants, reagents, and conditions. beilstein-journals.org These features can include quantum chemical descriptors, molecular fingerprints, and graph-based representations of the molecular structures. beilstein-journals.orgacs.org For this compound, ML algorithms could be employed to:
Predict Reaction Yields: By training on datasets of similar cross-coupling reactions (e.g., Pd-catalyzed C-N coupling), an ML model could predict the expected yield for the reaction of this compound with various amines under different catalytic systems. acs.orgnih.gov
Optimize Reaction Conditions: Machine learning, often coupled with high-throughput experimentation, can guide the optimization of reaction parameters like temperature, solvent, catalyst, and ligand to maximize the yield of a desired product. beilstein-journals.org
Discover Novel Reactivity: ML models can identify subtle patterns in reactivity data that may not be apparent to human chemists, potentially suggesting novel, non-intuitive reaction pathways or conditions for transforming this compound. neurips.ccarxiv.org For instance, a model could predict the compatibility of the ether linkage with a proposed transformation at the aryl bromide site, a critical factor for synthetic planning.
The application of ML to predict the reactivity of this specific molecule would involve creating a detailed set of descriptors as input for predictive models.
| Model Input Category | Example Descriptors for this compound | Purpose in Prediction | Supporting Research Context |
| Reactant Descriptors | Molecular weight, 2D/3D structure, Dipole moment, HOMO/LUMO energies, Partial charges on C-Br and C-O-C atoms. | To encode the intrinsic electronic and steric properties of the molecule. | Foundational for most reactivity prediction models. beilstein-journals.orgresearchgate.net |
| Reagent/Catalyst Descriptors | Ligand type (e.g., phosphine (B1218219), N-heterocyclic carbene), Metal center (e.g., Pd, Ni), Base strength (pKa). | To model the influence of the catalytic system on the reaction outcome. | Critical for predicting outcomes of catalyzed reactions. acs.orgnih.gov |
| Condition Descriptors | Temperature, Solvent polarity and dielectric constant, Concentration. | To account for the impact of the reaction environment on kinetics and thermodynamics. | Essential parameters for accurate yield and rate prediction. acs.org |
Sustainable Synthesis and Transformations of this compound for Green Chemical Processes
Aligning the lifecycle of this compound with green chemistry principles requires innovation in both its synthesis and subsequent transformations. The goal is to develop processes that are more efficient, use less hazardous materials, and are derived from renewable sources where possible. sci-hub.se
Sustainable Synthesis: The traditional synthesis of ethers often involves harsh bases and volatile organic solvents. Greener alternatives for the synthesis of this compound could focus on:
Biocatalytic Etherification: Employing enzymes for the etherification of 3-bromobenzyl alcohol with furfuryl alcohol could offer a route that proceeds under mild, aqueous conditions, minimizing waste and energy consumption. acs.orgnih.gov
Continuous Flow Processes: Transferring the synthesis to a continuous flow reactor can improve safety, efficiency, and scalability. mdpi.com Flow chemistry allows for precise control over reaction parameters, often leading to higher yields and purity while minimizing solvent usage. mdpi.com
Use of Renewable Feedstocks: Furfuryl alcohol is a key bio-based platform chemical derived from the hydrogenation of furfural, which is produced from lignocellulosic biomass. unive.itnih.gov Basing the synthesis on furfuryl alcohol inherently incorporates a renewable component into the final molecule. unive.it
Sustainable Transformations: Transformations of this compound can also be redesigned for improved sustainability.
Biocatalytic Cleavage: As mentioned, using enzymes to cleave the ether bond is a prime example of a green transformation. acs.orgacs.org This avoids the need for harsh reducing agents and high pressures typically used in hydrogenolysis. acs.org The development of robust β-etherases or engineered oxidases could provide highly selective and environmentally benign methods for deprotection or modification. frontiersin.org
Heterogeneous Catalysis: For cross-coupling reactions at the bromide position, developing and using heterogeneous catalysts is a key green strategy. sci-hub.se Immobilizing palladium or other catalytic metals on solid supports facilitates easy separation from the reaction mixture, allowing the catalyst to be recovered and reused for multiple cycles, which is both economically and environmentally beneficial. sci-hub.sersc.org
The table below contrasts conventional methods with potential green alternatives for the synthesis and transformation of this compound.
| Process | Conventional Method | Green Chemistry Alternative | Key Sustainability Benefit | Supporting Research Context |
| Synthesis | Williamson Ether Synthesis (Strong base, organic solvent) | Biocatalytic etherification or continuous flow synthesis. | Milder conditions, reduced solvent waste, improved safety and efficiency. | acs.orgnih.govmdpi.com |
| Ether Cleavage | Catalytic Hydrogenolysis (H₂ gas, Pd/C catalyst) | Biocatalytic cleavage using engineered enzymes. | Avoids high-pressure H₂, operates in water, high selectivity. | acs.orgacs.orgfrontiersin.org |
| Cross-Coupling | Homogeneous Pd Catalysis | Heterogeneous/recyclable Pd catalysts. | Catalyst reusability, reduced metal contamination in the product. | sci-hub.sersc.org |
Q & A
Basic Research Questions
Q. What are the optimal catalytic conditions for synthesizing 3-Bromobenzyl furfuryl ether to maximize yield and selectivity?
- Methodological Answer : The synthesis of aryl furfuryl ethers typically involves acid-catalyzed etherification. For example, Zr-incorporated SBA-15 catalysts have shown high efficiency (60–90% conversion, 85–95% selectivity) in single-step reactions at 80–120°C for 3–7 hours . Heterogeneous catalysts like mordenite (TECHNOSA-H2) are preferred to minimize polymer byproducts, achieving 60% yield for furfuryl ethyl ether at 150°C . Optimize bromine substitution by controlling reaction temperature and stoichiometry of benzyl bromide derivatives .
Q. What are the common side reactions during synthesis, and how can they be mitigated?
- Methodological Answer : Polymerization of the furfuryl moiety is a key side reaction, especially under prolonged heating or excessive acid catalysis. Using heterogeneous catalysts (e.g., TECHNOSA-H2) reduces branching and color formation inherent in Brønsted acid systems . Lowering reaction temperatures (≤150°C) and limiting acid concentration can suppress furan ring degradation .
Q. How does temperature variation affect bromine substitution regioselectivity in benzyl furfuryl ether derivatives?
- Methodological Answer : Bromine positioning (e.g., para vs. meta) is influenced by reaction thermodynamics. Higher temperatures (>100°C) favor meta-substitution due to kinetic control, while lower temperatures may shift equilibrium toward para-isomers . Use directed ortho-metalation or Ullmann coupling for precise regioselectivity .
Q. What analytical methods are critical for assessing purity and stability during storage?
- Methodological Answer : Combine GC-MS for quantifying trace byproducts (e.g., furfuryl alcohol derivatives) and H/C NMR (HSQC/HMBC) to confirm ether linkage integrity . Monitor degradation via acid-catalyzed ether cleavage using accelerated aging studies (40–60°C, pH 3–5) .
Advanced Research Questions
Q. How can NMR and GC-MS resolve structural ambiguities and byproduct identification?
- Methodological Answer : Use H-C HSQC to map coupling between the benzyl CH and furan protons, confirming ether bond formation . GC-MS with selective ion monitoring (SIM) detects trace brominated byproducts (e.g., dibenzyl ethers) at m/z 249–251 . Compare fragmentation patterns with reference standards for unambiguous identification .
Q. What mechanistic insights explain ether vs. ester linkage formation under acidic conditions?
- Methodological Answer : In Brønsted acid systems, protonation of the hydroxyl group in furfuryl alcohol facilitates nucleophilic attack by benzyl bromide, favoring etherification. Competing esterification occurs only in the presence of acylating agents (e.g., anhydrides). DFT studies suggest transition-state stabilization for ether formation due to lower steric hindrance .
Q. How can contradictory data on catalytic efficiency between homogeneous and heterogeneous systems be reconciled?
- Methodological Answer : Homogeneous acids (e.g., p-toluenesulfonic acid) offer faster kinetics but promote polymerization, reducing selectivity . Heterogeneous catalysts (e.g., Zr-SBA-15) limit acid-site accessibility, improving selectivity but requiring higher temperatures . Standardize turnover frequency (TOF) calculations based on acid-site density (NH-TPD) to enable cross-study comparisons .
Q. How do solvent polarity and protic/aprotic environments influence reaction kinetics?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize carbocation intermediates, accelerating benzylation but risking solvent adducts. Protic solvents (e.g., ethanol) slow kinetics but reduce side reactions via hydrogen bonding. Solvent-free conditions at 120–150°C optimize atom economy for scalable synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
